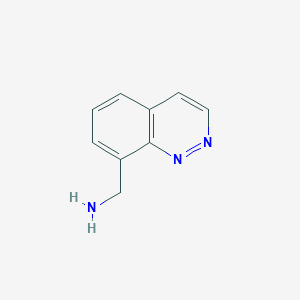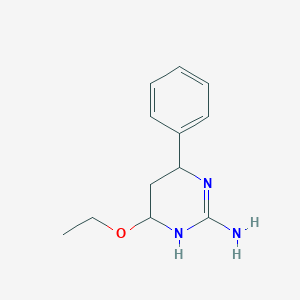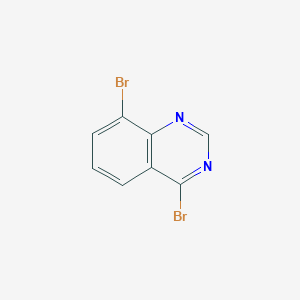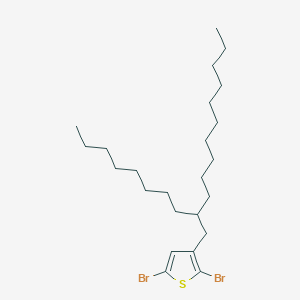
2,5-Dibromo-3-(2-octyldodecyl)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-3-(2-octyldodecyl)thiophene is a thiophene derivative characterized by the presence of two bromine atoms at the 2 and 5 positions and a long alkyl chain at the 3 position. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which contribute to its exceptional optical and conductive characteristics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-3-(2-octyldodecyl)thiophene typically involves the bromination of 3-(2-octyldodecyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2,5-Dibromo-3-(2-octyldodecyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, Stille coupling, and Kumada coupling.
Polymerization: The compound can undergo polymerization reactions to form polythiophenes, which are valuable in electronic applications.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Stille Coupling: Involves the use of organotin reagents and palladium catalysts.
Kumada Coupling: Employs Grignard reagents and nickel catalysts.
Major Products
The major products formed from these reactions include various substituted thiophenes and polythiophenes, which exhibit enhanced electronic and optical properties .
科学研究应用
2,5-Dibromo-3-(2-octyldodecyl)thiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Material Science: Employed in the development of advanced materials with unique electronic and optical properties.
Pharmaceutical Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
作用机制
The mechanism of action of 2,5-dibromo-3-(2-octyldodecyl)thiophene in electronic applications involves the formation of conjugated systems through polymerization. The presence of bromine atoms facilitates the formation of cross-linked networks, enhancing the material’s conductivity and stability. The long alkyl chain at the 3 position provides solubility and processability, making it suitable for various applications .
相似化合物的比较
Similar Compounds
2,5-Dibromo-3-hexylthiophene: Similar structure but with a shorter alkyl chain.
2,5-Dibromo-3-methylthiophene: Contains a methyl group instead of a long alkyl chain.
2,5-Dibromo-3-cyclohexylthiophene: Features a cyclohexyl group at the 3 position.
Uniqueness
2,5-Dibromo-3-(2-octyldodecyl)thiophene is unique due to its long alkyl chain, which provides enhanced solubility and processability compared to its shorter-chain analogs. This makes it particularly valuable in the fabrication of flexible and printable electronic devices .
属性
分子式 |
C24H42Br2S |
|---|---|
分子量 |
522.5 g/mol |
IUPAC 名称 |
2,5-dibromo-3-(2-octyldodecyl)thiophene |
InChI |
InChI=1S/C24H42Br2S/c1-3-5-7-9-11-12-14-16-18-21(17-15-13-10-8-6-4-2)19-22-20-23(25)27-24(22)26/h20-21H,3-19H2,1-2H3 |
InChI 键 |
VYDZJTZWGOMZGZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=C(SC(=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


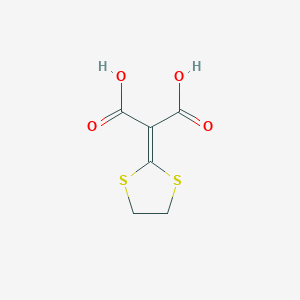
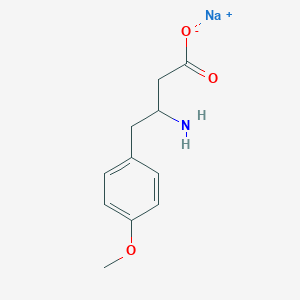
![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)
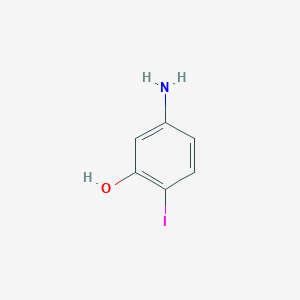

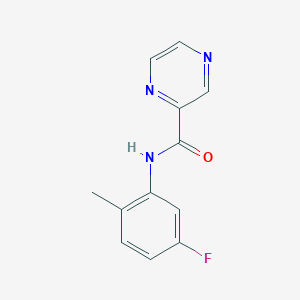
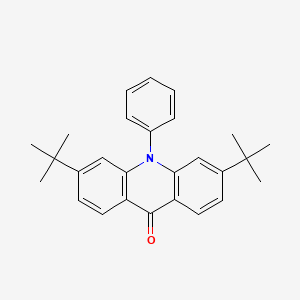
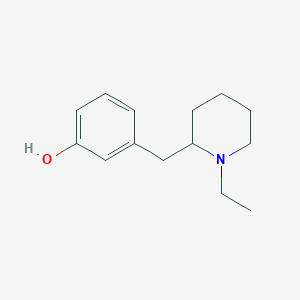
![4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B13120099.png)

![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
